molecular formula C12H24N2O2 B2609612 (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate CAS No. 906559-60-2

(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate

Cat. No.: B2609612
CAS No.: 906559-60-2
M. Wt: 228.336
InChI Key: YZHZLLZTMYDRLG-VHSXEESVSA-N
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Chemical Reactions Analysis

(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in pharmaceutical research, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and stereochemistry, which can affect their chemical properties and applications.

Properties

CAS No.

906559-60-2

Molecular Formula

C12H24N2O2

Molecular Weight

228.336

IUPAC Name

tert-butyl (2S,5R)-5-ethyl-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-6-10-8-14(9(2)7-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1

InChI Key

YZHZLLZTMYDRLG-VHSXEESVSA-N

SMILES

CCC1CN(C(CN1)C)C(=O)OC(C)(C)C

solubility

not available

Origin of Product

United States

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